6-Bromo-4-methoxy-1H-indole
Description
Contextualizing Indole (B1671886) Derivatives in Contemporary Organic Chemistry
Indole, a bicyclic aromatic heterocycle, is a privileged structure found in a vast array of naturally occurring and synthetic molecules. wikipedia.orgchim.it Its presence in the amino acid tryptophan makes it a fundamental building block in peptides and proteins. chim.it The indole core is also central to the structure of many important alkaloids and neurotransmitters, such as serotonin (B10506) and melatonin. wikipedia.orgpcbiochemres.com
In the realm of synthetic organic chemistry, indole derivatives are highly valued for their diverse reactivity and broad spectrum of biological activities. acs.orgnih.gov The electron-rich nature of the indole ring system allows for a variety of chemical modifications, making it a versatile template for the synthesis of complex molecular architectures. chim.it This has led to the development of numerous indole-containing compounds with applications ranging from pharmaceuticals to organic electronics. chim.itpcbiochemres.com The history of indole chemistry, which began with the study of the dye indigo, has evolved into a major field of research with continued relevance in the 21st century. wikipedia.orgpcbiochemres.com
Significance of Bromine and Methoxy (B1213986) Substituents in Indole Scaffolds
The specific placement of bromine and methoxy groups on the indole framework of 6-Bromo-4-methoxy-1H-indole significantly influences its chemical properties and potential applications.
The Role of the Bromine Substituent:
The introduction of a bromine atom onto an organic molecule, a process known as bromination, can dramatically alter its biological and chemical characteristics. nih.gov In medicinal chemistry, bromine-containing compounds have shown a wide range of activities, including antimicrobial, antiviral, and anticancer effects. tethyschemical.com The bromine atom can enhance the lipophilicity of a molecule, potentially affecting its solubility and reactivity. researchgate.net Furthermore, the presence of bromine provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in the synthesis of more complex molecules. ump.edu.pl
The Role of the Methoxy Substituent:
The methoxy group (-OCH3) is a common feature in many natural products and approved drugs. nih.gov It can bestow several advantageous properties, including enhanced binding to biological targets and favorable physicochemical characteristics. nih.govontosight.ai From a medicinal chemistry perspective, the methoxy group is considered a non-lipophilic substituent when attached to an aromatic ring, which can be beneficial in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comtandfonline.com While it can sometimes present challenges regarding metabolic stability, its ability to act as a "scout" for exploring protein pockets makes it a valuable tool in drug discovery. tandfonline.comtandfonline.com Methoxy groups also enhance the reactivity of the indole ring, making it more susceptible to certain chemical transformations. chim.it
Research Trajectories and Unexplored Potential of this compound
The compound this compound serves as a valuable building block in organic synthesis. For instance, it has been utilized in the preparation of PI3K inhibitor compounds. chemicalbook.com The strategic positioning of the bromo and methoxy groups allows for selective functionalization, opening pathways to a diverse range of novel indole derivatives.
While research into this specific compound is ongoing, its structural motifs suggest several promising avenues for future investigation. The presence of the bromine atom at the 6-position makes it amenable to various cross-coupling reactions, enabling the introduction of a wide array of substituents. This allows for the systematic exploration of the structure-activity relationships of its derivatives.
The biological profile of this compound itself remains largely unexplored. Given the known biological activities of other brominated and methoxylated indoles, it is plausible that this compound and its derivatives could exhibit interesting pharmacological properties. Further screening against various biological targets, including enzymes and receptors, could uncover novel therapeutic applications. The continued investigation of this and similar substituted indoles holds considerable promise for the discovery of new chemical entities with valuable applications in science and medicine.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| Boiling Point | 346.8±22.0 °C (Predicted) |
| Density | 1.591±0.06 g/cm3 (Predicted) |
| pKa | 16.29±0.30 (Predicted) |
Table sources: chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDDPXFOMVGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646119 | |
| Record name | 6-Bromo-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393553-57-6 | |
| Record name | 6-Bromo-4-methoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393553-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Bromo-4-methoxy-1H-indole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |
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| Record name | 6-Bromo-4-methoxy-1H-indole | |
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Synthetic Methodologies for 6 Bromo 4 Methoxy 1h Indole and Its Advanced Precursors
Regioselective Bromination of 4-Methoxyindole (B31235)
The direct bromination of 4-methoxyindole presents a challenge in achieving regioselectivity, as the electron-donating methoxy (B1213986) group can activate multiple positions on the indole (B1671886) ring for electrophilic substitution.
Optimization of Brominating Agents and Reaction Conditions
The choice of brominating agent is critical in controlling the position of bromination on the 4-methoxyindole core. Commonly employed reagents include N-Bromosuccinimide (NBS) and molecular bromine (Br₂).
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of indoles. In glacial acetic acid, NBS tends to effect bromination on the indole hetero ring. researchgate.net The reaction of indoles with NBS is a preferred method for certain synthetic transformations. researchgate.net For the regioselective bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide, a related heterocyclic system, NBS in DMF at 80°C provided the desired C7-halogenated product in high yield. nih.gov This suggests that careful selection of solvent and temperature is crucial when using NBS.
Bromine (Br₂): While molecular bromine can be a potent brominating agent, its reactivity can sometimes lead to a lack of selectivity and the formation of multiple brominated products. wku.edu However, in some cases, reaction with bromine in specific solvents has proven to be the most effective method. For instance, the bromination of 7-acetyl-4,6-dimethoxy-3-phenylindole with bromine in acetic acid gave a 95% yield of the 2-bromo derivative, compared to a 68% yield with NBS. researchgate.net For methoxy derivatives of ethyl indole-2-carboxylate, bromination with bromine in acetic acid occurred on the benzene (B151609) moiety. semanticscholar.orgsemanticscholar.org
The optimization of reaction conditions often involves a balance between reactivity and selectivity. The following table summarizes the general outcomes with different brominating agents.
| Brominating Agent | Typical Reaction Conditions | General Outcome on Indole Derivatives |
| N-Bromosuccinimide (NBS) | Various solvents (e.g., DMF, acetic acid), controlled temperature | Can provide good regioselectivity depending on the substrate and conditions. nih.gov |
| Bromine (Br₂) | Acetic acid, chlorinated solvents | Can be highly reactive, potentially leading to multiple brominated products. wku.edu Selectivity can be solvent-dependent. semanticscholar.orgsemanticscholar.org |
Solvent Effects on Selectivity and Yield
The solvent plays a pivotal role in directing the regioselectivity of bromination. The polarity and coordinating ability of the solvent can influence the reactivity of both the indole substrate and the brominating agent.
Dichloromethane (B109758) and Chloroform (B151607): In the bromination of phenol (B47542) with N-bromosuccinimide, high ortho:para ratios were observed in chlorinated solvents, suggesting an ionic mechanism. rsc.org This indicates that solvents like dichloromethane and chloroform can influence the positional outcome of the bromination.
Dimethylformamide (DMF): A proposed mechanism for the direct bromination of indoles in DMF suggests a two-step process. researchgate.net In the synthesis of a 6-bromoindole (B116670) derivative, anhydrous methylene chloride was used as the solvent for a Friedel-Crafts reaction, an initial step before subsequent transformations. google.com
The choice of solvent can significantly impact the distribution of brominated isomers. Research has shown that for methoxy derivatives of ethyl indole-2-carboxylate, using pyridinium bromide perbromide in pyridine or NBS in dimethylformamide resulted in the formation of ethyl 3-bromo-methoxyindole-2-carboxylates. semanticscholar.orgsemanticscholar.org
Control of Temperature for Selective Bromination
Temperature is a critical parameter for controlling the selectivity of bromination reactions. Lowering the temperature can often suppress side reactions and favor the formation of a specific isomer. Conversely, elevated temperatures can increase the reaction rate but may lead to a decrease in selectivity.
In the context of free radical halogenation, the selectivity between different C-H bonds is influenced by the activation energy of the key bond-breaking step. masterorganicchemistry.com While electrophilic aromatic substitution follows a different mechanism, the principle of temperature influencing selectivity remains relevant. For instance, in the regioselective C7 bromination of a 4-substituted 1H-indazole, the reaction with NBS was conducted at 80°C to achieve a high yield of the desired product. nih.gov This highlights that for specific substrates and reagents, an elevated temperature might be necessary to drive the reaction towards the intended product.
Alternative Synthetic Routes to the 6-Bromo-4-methoxy-1H-indole Core
Besides the direct bromination of a pre-formed indole, the this compound core can be constructed through various indole synthesis methodologies.
Fischer Indole Synthesis Variants for Substituted Indoles
The Fischer indole synthesis is a classic and versatile method for preparing indoles by treating a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov This method can be adapted to synthesize substituted indoles by using appropriately substituted phenylhydrazines and carbonyl compounds.
For the synthesis of this compound, a potential route would involve the reaction of (4-bromo-2-methoxyphenyl)hydrazine with a suitable carbonyl compound. The Fischer indole synthesis is known to be applicable for a broad range of applications and is considered one of the most convenient methods for creating the indole skeleton. nih.gov However, the reaction can sometimes yield abnormal products, especially with methoxy-substituted phenylhydrazones. nih.gov
Multi-component Reactions and Catalytic Approaches for Indole Construction
Modern synthetic chemistry has seen a rise in the use of multi-component reactions (MCRs) and catalytic methods for the efficient construction of complex molecules like indoles. nih.govresearchgate.net These approaches offer advantages in terms of atom economy and operational simplicity.
Multi-component Reactions (MCRs): MCRs allow for the assembly of complex products from three or more starting materials in a single synthetic operation. nih.govrsc.org The modular nature of MCRs could potentially be exploited to construct the this compound scaffold by combining appropriate building blocks.
Catalytic Approaches: Various transition metal-catalyzed reactions have been developed for indole synthesis. mdpi.com These methods often involve cross-coupling and cyclization reactions. For example, palladium-catalyzed reactions of 2-haloanilines with alkynes followed by cyclization is a known route to indoles. mdpi.com Catalytic asymmetric Friedel–Crafts reactions of indoles represent another powerful approach to access optically active indole derivatives. nih.gov Base-catalyzed methods are also effective for the synthesis of 3-substituted indoles. nih.govresearchgate.net
Strategies for Introducing Methoxy and Bromine Moieties
The synthesis of polysubstituted indoles such as this compound requires regioselective control over the introduction of each substituent. nih.govresearchgate.net The strategies for incorporating the methoxy and bromine groups onto the indole core can be approached by either functionalizing a pre-formed indole nucleus or by constructing the indole ring from appropriately substituted benzene derivatives.
A common strategy involves starting with a substituted aniline (B41778) or nitroarene. For instance, a synthesis could begin with a 3-bromo-5-methoxyaniline (B176949) derivative. The indole ring can then be formed through established methods like the Fischer, Bischler, or Hemetsberger indole syntheses. chim.it The Fischer indole synthesis, for example, would involve the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. akjournals.comresearchgate.net
Alternatively, direct functionalization of the indole ring is a powerful tool in modern organic synthesis. rsc.org Transition-metal-catalyzed C-H activation has emerged as a step-economical approach to directly introduce functional groups onto the indole scaffold, though controlling regioselectivity on the benzene portion (C4-C7 positions) can be challenging. rsc.orgnih.gov Directed C-H functionalization, using a directing group at the C3 or N1 position, can provide access to specific positions on the benzenoid ring. nih.govmdpi.com
Bromination: The introduction of a bromine atom at the C6 position can be achieved through electrophilic bromination. The choice of brominating agent is crucial to control the position and degree of halogenation. Milder reagents are often preferred to avoid over-bromination or reaction at the more nucleophilic pyrrole (B145914) ring.
Methoxylation: The methoxy group can be introduced starting from a phenol precursor via Williamson ether synthesis or from a dimethoxy aniline derivative. chim.it If starting with a hydroxyindole, methylation can be performed using reagents like methyl iodide in the presence of a base.
A plausible synthetic route could involve the nitration of a methoxy-substituted benzene derivative, followed by bromination, reduction of the nitro group to an amine, and subsequent indole ring formation. One reported synthesis of a 1-alkoxy-4-bromoindole derivative started from 2-bromo-6-nitrotoluene, which underwent several steps including reaction with dimethyl oxalate and subsequent reduction and cyclization to form the indole ring. mdpi.com
| Functionalization | Reagent Class | Specific Examples | Typical Position |
|---|---|---|---|
| Bromination | Electrophilic Bromine Source | N-Bromosuccinimide (NBS), Molecular Bromine (Br₂) | C3, C2, C5, C6 |
| Methoxylation (from Hydroxyindole) | Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | O-methylation |
| C-H Arylation | Transition Metal Catalyst + Aryl Halide | Pd(OAc)₂, Rh(III) catalysts, Co catalysts | C2, C3, C4, C7 |
Industrial Scale-Up Considerations for this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a host of new challenges related to cost, safety, efficiency, and environmental impact. nih.govresearchgate.net The main industrial synthesis route for indole itself often involves the gas-phase reaction of aniline and ethylene glycol at high temperatures. metoree.com However, for a specifically substituted indole like the target compound, a multi-step batch process is more likely.
Optimization of Reaction Conditions for Efficiency and Yield
On a large scale, even small improvements in reaction yield can lead to significant cost savings and waste reduction. Optimization is a critical step and typically involves a systematic study of various reaction parameters.
Catalyst Loading: In transition-metal-catalyzed reactions, minimizing the amount of expensive catalysts like palladium or rhodium is a primary concern. chemistryviews.orgresearchgate.net Research into more abundant and cheaper metals like cobalt or copper is ongoing. mdpi.com For some indole syntheses, catalyst loading can be reduced by slow addition of a reactant. organic-chemistry.org
Solvent Selection: Solvents are a major contributor to cost and waste. The ideal industrial solvent is inexpensive, non-toxic, recyclable, and allows for easy product isolation. Moving from laboratory solvents like THF or dichloromethane to more benign alternatives such as water, ethanol, or ionic liquids is often a goal. akjournals.com
Temperature and Pressure: Reactions are often run at the lowest possible temperature to save energy and minimize side reactions. However, higher temperatures can increase reaction rates. The optimization process seeks a balance to maximize throughput without compromising purity and safety.
Reaction Time: Shorter reaction times increase reactor throughput. Continuous monitoring of the reaction progress is used to determine the optimal endpoint, preventing the formation of degradation products from unnecessarily long reaction times.
| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Optimization Goal |
|---|---|---|---|
| Yield | Maximizing product isolation | Maximizing throughput and minimizing cost per kg | High conversion, high selectivity, minimal waste |
| Solvent | Reaction compatibility and ease of use | Cost, safety, environmental impact, recyclability | Use of green solvents, reduction of solvent volume |
| Temperature | Convenience (e.g., room temp, reflux) | Energy efficiency, safety, rate maximization | Lowest effective temperature for desired rate and selectivity |
| Catalyst | Effectiveness and availability | Cost, activity, stability, recyclability | Low loading of robust, inexpensive catalyst |
Application of Industrial-Grade Reagents
The purity and cost of starting materials and reagents are significant considerations in industrial synthesis. While laboratory syntheses often use high-purity reagents to ensure clean reactions, industrial processes must be robust enough to handle industrial-grade materials, which may contain impurities. metoree.comavantorsciences.com
For example, a synthesis starting from a substituted aniline would require a reliable, large-scale source of that specific precursor. The cost and availability of the starting materials often dictate the chosen synthetic route on an industrial scale. Reagents like Kovac's reagent, used for the detection of indoles, are commercially available but are for analytical purposes, whereas bulk synthesis requires sourcing of fundamental building blocks in large quantities. fishersci.comfishersci.com The transition to industrial-grade reagents may require re-optimization of the reaction conditions to account for the presence of impurities that could affect catalyst performance or reaction outcomes.
Utilization of Continuous Flow Reactors
Continuous flow chemistry is increasingly being adopted for industrial chemical manufacturing due to its advantages over traditional batch processing. rsc.org This technology has been successfully applied to various indole syntheses, including the Fischer indole synthesis. akjournals.comresearchgate.netnih.gov
Key benefits of continuous flow reactors include:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways. researchgate.net
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities. nih.gov
Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often simpler than designing and building progressively larger batch reactors. rsc.org
Integration of Processes: Flow chemistry allows for the telescoping of multiple reaction steps, where the output of one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. researchgate.net
The Fischer indole synthesis, for example, has been adapted to continuous flow systems using high temperatures and pressures, sometimes assisted by microwave irradiation, to achieve high yields in very short reaction times. nih.govresearchgate.net Such a setup could be envisioned for the final ring-forming step in a synthesis of this compound.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net These principles are increasingly important in industrial synthesis due to both regulatory pressure and economic benefits.
Several green approaches are applicable to the synthesis of this compound:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation reactions are a prime example of high atom economy, as they avoid the need for pre-functionalized substrates. mdpi.comchemistryviews.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or ionic liquids is a key focus. researchgate.net For example, some copper-catalyzed indole cyclizations can be performed in a mixture of water and methanol. organic-chemistry.org
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netrsc.org Ultrasound-mediated synthesis is another energy-efficient technique that can enhance reaction rates. nih.gov
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Developing recyclable catalysts, such as heterogeneous catalysts or those immobilized on a solid support, can further reduce waste and cost. researchgate.net Nanocatalysts are also being explored for their high efficiency in synthesizing indole derivatives. researchgate.net
By integrating these strategies, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Chemical Reactivity and Functionalization of 6 Bromo 4 Methoxy 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus
The indole nucleus is inherently electron-rich, rendering it susceptible to attack by electrophiles. The substitution pattern on 6-Bromo-4-methoxy-1H-indole, however, is precisely directed by the electronic effects of the existing methoxy (B1213986) and bromo groups. The methoxy group at the 4-position strongly activates the ring towards electrophilic substitution, while the bromine atom at position 6 has a deactivating effect. The regioselectivity of these reactions is a consequence of the combined electronic and steric influences of these substituents.
The introduction of a formyl group (CHO) onto the this compound ring, a Vilsmeier-Haack reaction, is directed to a specific position. In the related compound, 6,7-dibromo-4-methoxy-1H-indole, formylation has been shown to occur at the C5 position. This regioselectivity is governed by the powerful activating and ortho-, para-directing effect of the methoxy group at C4. The C5 position is para to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The bromine at C6 and any potential substituent at C7 exert a deactivating effect, further favoring substitution at C5.
The reactivity of the indole nucleus in this compound is a balance of competing electronic effects.
Methoxy Group (-OCH₃): Located at the C4 position, the methoxy group is a strong electron-donating group due to resonance (+R effect). It increases the electron density of the benzene (B151609) ring, making the indole nucleus more nucleophilic and thus more reactive towards electrophiles. chim.it This activating effect is most pronounced at the positions ortho and para to it, namely C5 and C7.
Bromine Atom (-Br): Positioned at C6, the bromine atom exhibits a dual electronic influence. It is an electron-withdrawing group through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. researchgate.net However, through resonance (+R effect), it can donate lone pair electrons, directing incoming electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution, the inductive deactivation effect generally outweighs the resonance directing effect for halogens.
The cumulative effect is that the powerful activating nature of the C4-methoxy group dominates, strongly directing incoming electrophiles to the C5 position. The deactivating influence of the C6-bromo group serves to reinforce this selectivity by making the C5 and C7 positions less deactivated than positions closer to the bromine atom.
Cross-Coupling Reactions of this compound
The carbon-bromine bond at the C6 position is a key functional handle for introducing new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the elaboration of the indole scaffold, creating diverse aryl and alkynyl derivatives. The most common and effective methods for this purpose are the Suzuki-Miyaura and Sonogashira couplings. lmaleidykla.ltnih.gov
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. lmaleidykla.ltresearchgate.net For this compound, this reaction provides an efficient route to synthesize 6-aryl and 6-heteroaryl substituted indoles. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles This table presents generalized conditions based on reactions with similar bromo-substituted aromatic and heterocyclic compounds, as specific examples for this compound are not detailed in the provided search results.
The Sonogashira coupling reaction is a powerful method for the synthesis of alkynyl-substituted aromatic compounds. wikipedia.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org Applying this reaction to this compound allows for the direct introduction of an alkyne moiety at the C6 position, yielding 6-alkynyl-4-methoxy-1H-indole derivatives. These products are valuable intermediates for further transformations. nih.govmdpi.com
Table 2: Representative Conditions for Sonogashira Coupling of Bromoindoles This table presents generalized conditions based on reactions with similar bromo-substituted aromatic and heterocyclic compounds, as specific examples for this compound are not detailed in the provided search results.
To understand the reactivity at the C6 position, it is informative to consider substrates containing bromine atoms at adjacent positions, such as 6,7-dibromo-4-methoxy-1H-indole. In cross-coupling reactions, the relative reactivity of C-Br bonds can be influenced by both electronic and steric factors.
Generally, in dihalogenated aromatic systems, the more electron-deficient or less sterically hindered position tends to be more reactive in palladium-catalyzed cross-coupling reactions. For a 6,7-dibromoindole, the C7 position is adjacent to the indole nitrogen and the pyrrole (B145914) ring, which can influence its electronic environment and steric accessibility compared to the C6 position. While specific studies on the selective coupling of 6,7-dibromo-4-methoxy-1H-indole were not found, studies on other dihaloarenes often show that selective mono-functionalization can be achieved by carefully controlling reaction conditions. libretexts.orgresearchgate.net The inherent electronic differences between C6 and C7, influenced by the fused pyrrole ring and the C4-methoxy group, would be the primary determinant of which bromine atom reacts preferentially in a mono-coupling reaction.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction, and the bromine substituent at the C6 position of this compound makes it an ideal substrate for such transformations. These reactions allow for the introduction of a wide array of substituents, significantly diversifying the molecular architecture.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to synthesize 6-aryl- and 6-heteroaryl-4-methoxy-1H-indoles. rsc.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. odinity.comrsc.org The versatility of the boronic acid partner allows for the introduction of complex and functionally diverse groups at the C6 position.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This method is particularly valuable for synthesizing 6-alkynyl-4-methoxy-1H-indoles. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine. acs.orgresearchgate.net Copper-free Sonogashira conditions have also been developed, offering advantages for sensitive substrates. nih.gov The resulting alkynyl indoles are versatile intermediates that can undergo further transformations, including cyclizations and click chemistry.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond. drugfuture.comorganic-chemistry.org Applying this reaction to this compound with various alkenes can yield 6-alkenyl-4-methoxy-1H-indoles. The reaction conditions typically involve a palladium catalyst, a base, and often a phosphine ligand. nih.govrsc.org An intramolecular variant of the Heck reaction can also be a key step in constructing complex fused-ring systems starting from suitably substituted indole precursors. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C(sp²)–N bonds, coupling aryl halides with amines. wikipedia.org It allows for the synthesis of 6-amino-4-methoxy-1H-indole derivatives by reacting the parent bromoindole with primary or secondary amines. The catalytic system consists of a palladium precursor and a sterically hindered phosphine ligand (e.g., X-Phos, DavePhos), along with a strong base like sodium tert-butoxide. beilstein-journals.orgchemrxiv.orgresearchgate.net This method provides direct access to N-arylated indoles, which are important pharmacophores.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 6-Aryl-4-methoxy-1H-indole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | 6-Alkynyl-4-methoxy-1H-indole |
| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | 6-Alkenyl-4-methoxy-1H-indole |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / X-Phos | NaOtBu, K₂CO₃ | 6-(R¹R²N)-4-methoxy-1H-indole |
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound.
Oxidation and Reduction Reactions
Oxidation of the Methoxy Group to Aldehydes or Carboxylic Acids
Direct selective oxidation of the methoxy group (-OCH₃) at the C4 position of the indole ring to an aldehyde (-CHO) or a carboxylic acid (-COOH) is a synthetically challenging transformation. The indole nucleus itself is electron-rich and susceptible to oxidation, often leading to complex product mixtures or degradation under harsh oxidative conditions.
A more common and synthetically viable transformation is the oxidative O-demethylation of the methoxy group to the corresponding 4-hydroxy-6-bromo-1H-indole. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). While formally a cleavage reaction, it proceeds via an oxidative addition mechanism at the methyl group. Cytochrome P450 enzymes in biological systems are also known to catalyze the O-demethylation of methoxy-substituted aromatic compounds. nih.govnih.gov The resulting phenol (B47542) is a valuable intermediate that can be used for further functionalization, such as etherification or conversion to a triflate for subsequent cross-coupling reactions.
Reduction Strategies for Bromine Removal or Indole Ring Modification
Reduction reactions offer pathways to either remove the bromine atom or modify the indole ring itself.
Bromine Removal (Hydrodebromination): The C6-bromo substituent can be selectively removed to yield 4-methoxy-1H-indole. A standard method for this transformation is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) and a base (e.g., sodium acetate) to neutralize the HBr byproduct. Alternative methods include the use of reducing agents like tributyltin hydride ((n-Bu)₃SnH) via a free-radical mechanism or other hydride sources.
Indole Ring Reduction: The pyrrole ring of the indole nucleus can be selectively reduced to afford the corresponding indoline (B122111) (2,3-dihydroindole). A particularly effective method for this transformation involves the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of a strong acid like trifluoroacetic acid. google.com This reduction proceeds rapidly at low temperatures and provides good yields of the indoline product, which is a common scaffold in many biologically active molecules.
Derivatization Strategies and Synthetic Accessibility of Analogs
Synthesis of Novel Substituted Indoles
This compound is a key starting material for the synthesis of a vast library of novel substituted indoles. The palladium-catalyzed cross-coupling reactions detailed in section 3.2.4 are the most powerful tools for this purpose. By choosing the appropriate coupling partner, a nearly limitless variety of substituents can be installed at the C6 position.
For instance, Suzuki-Miyaura coupling allows access to biaryl indole structures, Sonogashira coupling introduces rigid alkynyl linkers, and Buchwald-Hartwig amination provides a route to diverse aminoindoles. Beyond the C6 position, other sites on the indole ring can be functionalized. For example, the indole nitrogen can be alkylated or protected, and the electron-rich C3 position can undergo electrophilic substitution reactions such as the Vilsmeier-Haack formylation or Mannich reactions, further expanding the range of accessible analogs.
Incorporation into Complex Organic Molecules
The functional handles present on this compound make it a valuable intermediate for the synthesis of more complex molecular architectures, including natural products and pharmaceutical agents. Its structure can serve as the core upon which additional complexity is built.
A notable example is its use as a precursor in the synthesis of potent inhibitors of NADPH Oxidase 2 (NOX2). mdpi.com In this context, a derivative of 6-bromoindole (B116670) is first prepared and then subjected to Miyaura borylation to convert the C-Br bond into a C-B(pin) bond. This organoboron intermediate is then used in a subsequent Suzuki cross-coupling reaction to link the indole core to another heterocyclic fragment, ultimately forming the complex inhibitor molecule. mdpi.com This strategy highlights how the C6-bromo functionality is strategically employed as a linchpin for connecting different parts of a complex target molecule.
Impact of Substituent Position on Electronic Properties and Reactivity
The electronic properties and chemical reactivity of the indole ring are profoundly influenced by the nature and position of its substituents. The indole nucleus is an electron-rich aromatic system, making it inherently reactive towards electrophiles, with the C3 position of the pyrrole ring being the most common site of attack. ic.ac.uk The introduction of substituents onto the indole core, such as a bromine atom and a methoxy group in this compound, modulates this reactivity through a combination of inductive and resonance effects, which can either enhance or diminish the nucleophilicity of the ring system and direct the regioselectivity of subsequent functionalization reactions.
Kinetic studies on various substituted indoles have established a quantitative basis for understanding these substituent effects. While specific kinetic data for this compound is not extensively documented in comparative studies, the principles derived from related compounds can be applied. For instance, studies on the hydrodenitrogenation of methyl-substituted indoles have shown that the position of a substituent can influence conversion rates, highlighting the role of steric and electronic effects on reactivity. mdpi.com Furthermore, kinetic analyses of the reactions of substituted indoles with electrophiles have allowed for the determination of nucleophilicity parameters, which quantify the reactivity of the indole core. researchgate.net These studies consistently show that electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. nih.gov
The following interactive data table provides a qualitative summary of the expected impact of the methoxy and bromo substituents on the electronic properties and reactivity towards electrophilic aromatic substitution at various positions of the indole ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Impact on Reactivity at C3 | Directing Influence for Benzene Ring Substitution |
| 4-OCH₃ | C4 | Electron-withdrawing | Electron-donating (strong) | Activating | Increases reactivity | Ortho, para-directing (activates C5, C7) |
| 6-Br | C6 | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | Decreases reactivity | Ortho, para-directing (deactivates C5, C7) |
Medicinal Chemistry Applications and Biological Activity Investigations
Structure-Activity Relationship (SAR) Studies of 6-Bromo-4-methoxy-1H-indole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole (B1671886) derivatives, SAR studies have been crucial in optimizing compounds for various therapeutic targets, including protein kinases and hormone receptors. benthamdirect.comnih.gov
Impact of Substituent Modifications on Pharmacological Properties
The pharmacological profile of indole derivatives can be significantly altered by modifying the substituents on the indole ring. The unique electronic profile of the this compound scaffold, created by the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group, serves as a versatile starting point for such modifications.
Research on various indole-based compounds has demonstrated clear SAR trends:
Position of Substituents: The location of functional groups is critical. For instance, in a series of indole-based α-glucosidase inhibitors, a methoxy group at the C5 position was found to enhance electron delocalization and π-stacking interactions within the enzyme's active site. mdpi.com Similarly, for certain anticancer agents, substitutions at the para-position of a phenyl ring attached to the indole scaffold were preferential for antiproliferative activity. nih.gov
Nature of Substituents: The type of chemical group introduced has a profound impact. Studies on inhibitors of the U2AF1-UHM protein showed that adding a methyl or ethoxy group at the 4-position of the indole ring improved binding affinity more effectively than adding a fluoro, cyano, or bromo group at the same position. acs.org In another study on benzo[f]indole-4,9-dione derivatives, various substitutions led to compounds that could induce apoptosis in triple-negative breast cancer cells. mdpi.com
Correlations between Binding Affinities and Biological Efficacy
A central principle in drug design is that a compound's ability to bind to its biological target (binding affinity) should correlate with its therapeutic effect (biological efficacy). Binding affinity is often quantified by the half-maximal inhibitory concentration (IC₅₀), while efficacy is measured by parameters like the half-maximal effective concentration (EC₅₀).
This correlation has been clearly demonstrated in studies of indole derivatives. For instance, in the development of small-molecule HIV-1 fusion inhibitors targeting the gp41 protein, a strong relationship was observed between binding affinity and biological activity. nih.gov The most potent compound, 6j , exhibited both strong binding affinity (Kᵢ of 0.6 μM) and excellent efficacy in inhibiting cell-cell fusion and viral replication (EC₅₀ of 0.2 μM). nih.gov Conversely, analogues with weaker binding were found to be 4 to 20 times less active in cellular assays. nih.gov
Similarly, studies on a simplified analogue of LSD, an indole derivative known as DEIMDHPCA, showed it to be a highly potent serotonin (B10506) 5-HT₂ₐ receptor agonist, with its high binding affinity (IC₅₀ in the 10–100 nM range) corresponding to potent receptor activation (EC₅₀ < 10 nM). wikipedia.org This direct relationship underscores the importance of optimizing molecular interactions to achieve desired pharmacological outcomes.
Computational Approaches in SAR Analysis (e.g., Pharmacophore Modeling, 3D-QSAR)
To rationalize SAR data and guide the design of new, more potent molecules, medicinal chemists frequently employ computational techniques such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. nih.govresearchgate.net
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. For a series of indole derivatives designed as aromatase inhibitors for breast cancer treatment, a pharmacophore model identified a hydrogen-bond donor, a hydrophobic feature, and three aromatic rings as essential for potent activity. nih.govresearchgate.net This model can then be used as a template to screen virtual libraries for new compounds with the potential for similar biological activity. nih.govresearchgate.net
3D-QSAR: This approach generates a 3D model that quantitatively correlates the physicochemical properties of a set of molecules with their biological activities. nih.gov The resulting models produce contour maps that visualize regions where specific properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to either increase or decrease activity. For a set of 3,5-disubstituted indole derivatives targeting Pim kinase, 3D-QSAR contour maps helped identify the favorable and unfavorable regions around the molecular scaffold, providing a clear roadmap for future structural modifications. researchgate.net Similar studies on indole-based aromatase inhibitors have also successfully used 3D-QSAR to guide the optimization of lead molecules. nih.govbenthamscience.com
These computational tools provide powerful predictive capabilities, allowing for a more rational and efficient approach to drug design by prioritizing the synthesis of compounds with the highest probability of success. nih.gov
Anticancer Potential and Mechanisms of Action
The indole scaffold is a cornerstone in the development of anticancer agents, with indole-based drugs demonstrating efficacy against a wide range of malignancies by targeting various cellular pathways. nih.govnih.gov Derivatives of this compound are being explored within this context, leveraging the known contributions of halogen and methoxy substituents to bioactivity. The anticancer effects of indole derivatives are often mediated through mechanisms such as the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and direct inhibition of key enzymes like protein kinases. nih.gov
Cytotoxic Effects on Cancer Cell Lines (e.g., breast cancer, osteosarcoma)
A primary indicator of anticancer potential is a compound's ability to kill cancer cells, a property known as cytotoxicity. Derivatives of indole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.
Notably, indole-based compounds have shown promise against breast cancer. nih.gov In one study, novel indole-carrying semicarbazide (B1199961) derivatives were tested against MCF-7 and MDA-MB-231 human breast cancer cell lines, with some compounds showing remarkable antiproliferative activity. nih.gov Another study found that new benzo[f]indole-4,9-dione derivatives were effective against the triple-negative breast cancer cell line MDA-MB 231. mdpi.com
The potential of indole derivatives extends to other cancers as well. A recently discovered indole derivative, NSC743420, has been reported to have activity against osteosarcoma (a type of bone cancer). researchgate.net Other studies have documented the cytotoxic effects of various indole derivatives against leukemia, lung, and colon cancer cell lines. acs.org
Kinase Inhibition Studies (e.g., DYRK1A kinase)
Protein kinases are enzymes that play a critical role in regulating cellular processes, and their deregulation is a hallmark of cancer. nih.gov This makes them a major class of targets for anticancer drugs. nih.gov The indole scaffold has proven to be a versatile framework for designing potent kinase inhibitors. benthamdirect.comnih.gov
One kinase of particular interest is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Overactivity of DYRK1A has been implicated in the progression of several cancers and neurodegenerative diseases. acs.orgnih.gov Consequently, developing selective inhibitors of DYRK1A is a significant therapeutic goal.
Several classes of DYRK1A inhibitors are based on indole or its bioisosteres, such as azaindoles. For example, the 6-azaindole (B1212597) derivative GNF2133 was identified as a potent and selective DYRK1A inhibitor. researchgate.net SAR studies have been crucial in this field; for instance, research on pyrrolopyrimidine inhibitors revealed that adding a methyl group at a specific position could improve affinity for DYRK1A and enhance selectivity over other kinases. acs.org The 4-methoxy group on some pyrimidine-based inhibitors was also identified as a key feature for interacting with the ATP-binding site of the kinase. acs.org
Modulation of Cell Cycle Progression and Apoptosis
Derivatives of brominated indoles have demonstrated the ability to interfere with the normal progression of the cell cycle and to induce programmed cell death (apoptosis) in cancer cells. For instance, a study on brominated indole derivatives isolated from the marine gastropod Dicathais orbita revealed significant anticancer properties. One such derivative, 6-bromoisatin (B21408), a compound structurally related to this compound, was found to be a potent inducer of apoptosis in HT29 colorectal cancer cells. nih.gov Furthermore, this compound was shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division. nih.gov Specifically, treatment with a fraction containing 6-bromoisatin led to 77.6% of HT29 cells undergoing apoptosis and resulted in 25.7% of the cells being arrested in the G2/M phase. nih.gov
In another study, synthetic 6,7-annulated-4-substituted indole compounds were observed to increase the mitotic index and stimulate the formation of bi-nucleated and multi-nucleated cells, as well as apoptotic bodies and micronuclei in L1210 leukemic cells. researchgate.net This suggests that these compounds may enhance mitotic abnormalities, leading to chromosomal damage and the blockage of cytokinesis, ultimately triggering apoptosis. researchgate.net The ability of these indole derivatives to modulate critical cellular processes like the cell cycle and apoptosis underscores their potential as templates for the development of novel anticancer therapeutics.
Table 1: Effects of a 6-Bromoindole (B116670) Derivative on Cell Cycle and Apoptosis in HT29 Cancer Cells
| Compound/Fraction | Effect | Percentage of Cells Affected | Cell Line |
|---|---|---|---|
| Fraction containing 6-bromoisatin | Apoptosis Induction | 77.6% | HT29 |
| Fraction containing 6-bromoisatin | G2/M Phase Arrest | 25.7% | HT29 |
Exploration of Molecular Targets and Pathways
Understanding the molecular mechanisms underlying the anticancer effects of this compound derivatives is crucial for their development as targeted therapies. Research has indicated that the biological activity of these compounds is influenced by the bromine and methoxy substituents, which can affect their binding affinity and specificity to various molecular targets.
One of the key areas of investigation for indole-based anticancer agents is their interaction with protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, novel indole derivatives have been designed and synthesized to target receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Certain indole-6-carboxylate ester derivatives have shown potent inhibitory activity against these kinases, leading to the suppression of cancer cell proliferation. nih.gov Molecular docking studies have further elucidated the binding patterns of these compounds within the active sites of EGFR and VEGFR-2. nih.gov
Another important molecular target for indole derivatives is tubulin, a protein essential for the formation of the mitotic spindle during cell division. Some 6- and 7-heterocyclyl-1H-indole compounds have been shown to inhibit tubulin polymerization, thereby disrupting the cell division process and exhibiting potent anticancer activity. nih.gov The investigation into these and other potential molecular targets and pathways will continue to be a key focus in the development of this compound-based cancer therapies.
Antimicrobial and Antiviral Activities
In addition to their anticancer potential, derivatives of this compound have been explored for their ability to combat microbial and viral infections.
Inhibition of Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
The 6-bromoindole scaffold has been incorporated into various molecular structures to generate compounds with significant antibacterial activity. Derivatives such as 6-amino-7-aryl indoles have shown activity against Staphylococcus aureus. Furthermore, 6-bromoindolglyoxylamide derivatives have also been identified as having intrinsic antimicrobial activity against Gram-positive bacteria, including S. aureus. nih.gov
A particularly important area of research is the activity of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. Indoleamides have emerged as a promising class of compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov The molecular target for these indoleamides has been identified as the mycolic acid transporter MmpL3, which is essential for the formation of the mycobacterial cell wall. nih.govjohnshopkins.edu Preliminary studies have also suggested that derivatives of the closely related 6,7-dibromo-4-methoxy-1H-indole may possess inhibitory activity against M. tuberculosis.
Table 2: Antibacterial Activity of Selected Bromoindole Derivatives
| Derivative Class | Target Organism | Molecular Target (if known) |
|---|---|---|
| 6-Amino-7-aryl indoles | Staphylococcus aureus | Not specified |
| 6-Bromoindolglyoxylamides | Gram-positive bacteria (S. aureus) | Not specified |
| Indoleamides | Mycobacterium tuberculosis (drug-susceptible and -resistant) | MmpL3 |
Antifungal Properties and Mechanism Elucidation
Derivatives of 6-bromoindole have also demonstrated potential as antifungal agents. A series of 6-bromoindolglyoxylamide derivatives were found to exhibit moderate to excellent antifungal properties. nih.gov The proposed mechanism of action for the most potent of these compounds was attributed to the rapid permeabilization and depolarization of the fungal cell membrane. nih.gov
While the precise mechanisms of action for many antifungal indole derivatives are still under investigation, common targets for antifungal drugs include components of the fungal cell membrane and cell wall. davidmoore.org.ukfrontiersin.org For example, the azole class of antifungals acts by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. davidmoore.org.uknih.gov The ability of some bromoindole derivatives to disrupt membrane integrity suggests a potentially valuable mechanism for combating fungal infections. nih.gov
Antiviral Activity (e.g., HIV-1 integrase inhibition)
The indole scaffold has also been investigated for its potential in developing antiviral agents. A significant target for anti-HIV therapies is the viral enzyme integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome. nih.gov A series of allosteric HIV-1 integrase inhibitors (ALLINIs) have been synthesized based on an indole scaffold. nih.gov These compounds are designed to bind to the dimer interface of the integrase enzyme at the principal binding pocket for the host protein LEDGF/p75. nih.gov The most potent of these indole-based inhibitors displayed good activity in a LEDGF/p75-dependent integration assay, with an IC50 value of 4.5 μM. nih.gov This research highlights the potential of the indole core structure, including derivatives of this compound, as a foundation for the development of novel anti-HIV agents.
Resistance-Modifying Agents
An emerging and critical area of antimicrobial research is the development of compounds that can overcome antibiotic resistance. Derivatives of 6-bromoindole have shown promise as "antibiotic potentiators" or resistance-modifying agents. These molecules may not have strong intrinsic antibacterial activity but can enhance the efficacy of existing antibiotics when used in combination.
One mechanism by which 6-bromoindole derivatives can potentiate antibiotics is through the inhibition of bacterial cystathionine-γ-lyase (CGL). nih.gov This enzyme is a primary producer of hydrogen sulfide (B99878) (H2S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which protects the bacteria from oxidative stress, a common mechanism of action for many antibiotics. nih.gov By inhibiting CGL, these 6-bromoindole derivatives can render the bacteria more susceptible to antibiotics. nih.gov Additionally, certain 6-bromoindolglyoxylamide polyamine derivatives have demonstrated the ability to enhance the in vitro activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov
Neuroprotective and Neurological Applications
The indole nucleus is a privileged scaffold in neuropharmacology, and the specific substitutions of a bromine atom and a methoxy group on this core structure suggest potential for various neurological applications.
Inhibition of Tau Hyperphosphorylation in Alzheimer's Disease Models
Abnormal hyperphosphorylation of the tau protein is a central event in the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. This process leads to the formation of neurofibrillary tangles (NFTs), microtubule destabilization, and ultimately, neuronal dysfunction and death. nih.gov Consequently, the inhibition of kinases responsible for tau hyperphosphorylation is a key therapeutic strategy.
While direct studies on this compound's effect on tau phosphorylation are not available in current literature, the broader class of indole-containing compounds has been investigated for kinase inhibitory activity. For instance, indirubin, an indole derivative, and its analogs have been identified as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs), both of which are implicated in tau hyperphosphorylation. mdpi.com Furthermore, a complex indole-containing natural product, Breitfussin F, has been identified as 5-(6-bromo-2-iodo-4-methoxy-1H-indo-3-yl)-2-(1H-pyrrol-2-yl)oxazole, indicating that the 6-bromo-4-methoxy-indole scaffold exists in nature, although its biological activity in this context was not reported. uit.no The potential for this compound to act as a kinase inhibitor, and thus modulate tau pathology, remains an area for future investigation.
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters such as dopamine (B1211576) and serotonin. frontiersin.org Inhibitors of these enzymes, particularly MAO-B, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. mdpi.com The indole structure is a common feature in many MAO inhibitors.
Research into novel indole-based molecules has identified highly potent and selective MAO-B inhibitors. mdpi.com Structure-activity relationship studies suggest that substitutions on the indole ring significantly influence inhibitory activity and selectivity. While specific MAO inhibition data for this compound is not documented, related methoxy-substituted chalcones and other indole derivatives have demonstrated significant MAO inhibitory properties. science.govnih.gov The presence of both a methoxy group and a halogen on the indole ring of this compound makes it a candidate for investigation as a potential MAO inhibitor.
Other Reported Biological Activities
Beyond its potential neurological applications, the chemical structure of this compound suggests other possible biological activities, including antioxidant and anti-inflammatory effects.
Antioxidant Properties
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in a wide range of diseases. Compounds that can scavenge free radicals or modulate endogenous antioxidant systems are of significant therapeutic interest. Bromoindoles and related bromophenols isolated from marine sources have shown notable antioxidant activity.
For example, studies on bromoindole derivatives isolated from the gastropod Drupella fragum, such as 6-bromo-5-hydroxyindole, demonstrated antioxidative potency comparable to the synthetic antioxidant BHT. nih.gov Similarly, synthetic derivatives of bromophenols, which share structural motifs with this compound, have been shown to ameliorate H₂O₂-induced oxidative damage and ROS generation in cell models. nih.govmdpi.com The electron-rich nature of the indole ring, combined with the electronic effects of the methoxy and bromo substituents, suggests that this compound may possess intrinsic antioxidant properties worthy of further study.
Anti-inflammatory Activity
Inflammation is a key pathological component of many chronic diseases. The indole scaffold is present in several anti-inflammatory drugs, and research has shown that simple brominated indoles possess significant anti-inflammatory properties. Studies on the closely related compound 6-bromoindole have demonstrated its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. This includes the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
The mechanism for this activity involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. The data below summarizes the inhibitory effects of 6-bromoindole in comparison to other related compounds.
| Compound | Concentration | Inhibition of NF-κB Translocation (%) |
|---|---|---|
| 6-Bromoindole | 40 µg/mL | 63.2% |
| 6-Bromoisatin | 40 µg/mL | 60.7% |
| Isatin | 40 µg/mL | 45.7% |
These findings suggest that the 6-bromoindole core is a promising pharmacophore for the development of anti-inflammatory agents. The addition of a methoxy group at the 4-position in this compound could further modulate this activity, making it a compound of interest for anti-inflammatory research.
Potential as Radiopharmaceutical Precursors
Radiopharmaceuticals are essential tools in nuclear medicine for both diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy. The development of novel radiolabeled molecules allows for the non-invasive visualization and treatment of pathological processes, including neuroinflammation, neurodegeneration, and cancer.
The structure of this compound makes it a potential precursor for the synthesis of radiolabeled imaging agents. The bromine atom on the indole ring can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or bromine (e.g., ⁷⁶Br) through well-established halogen exchange or destannylation reactions. nih.gov Furthermore, the methoxy group offers a site for radiolabeling with carbon-11 (B1219553) ([¹¹C]) via O-methylation of a corresponding hydroxy-precursor. mdpi.com A radiolabeled version of this indole could potentially be used to study its distribution and target engagement in the brain or other tissues, providing valuable insights into its pharmacokinetics and therapeutic potential.
Enzyme Kinetic Studies
Enzyme kinetic studies are fundamental to elucidating the mechanism of action by which a compound, such as this compound, interacts with its biological target. These studies measure the rates of enzyme-catalyzed reactions and can determine key parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i). This data is crucial for understanding whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing invaluable insights for drug design and optimization.
While the broader class of indole derivatives has been the subject of numerous enzymatic studies, specific enzyme kinetic data for this compound is not extensively detailed in publicly available research. However, the general approach for such an investigation would involve selecting a relevant enzyme target, based on initial biological screening, and then performing a series of in vitro assays. These assays would systematically vary the concentrations of both the substrate and the inhibitor (this compound) to characterize its effect on the enzyme's catalytic efficiency. The resulting data would be fitted to kinetic models to determine the mode of inhibition and the potency of the compound. Such studies are essential for the rational development of more effective and selective therapeutic agents based on the indole scaffold. researchgate.netresearchgate.net
Comparative Analysis with Structurally Similar Indole Derivatives
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. chim.it A comparative analysis of this compound with its structural analogs helps in understanding the structure-activity relationships (SAR) and in identifying the key molecular features responsible for its biological profile.
The presence and position of halogen atoms, such as bromine, and electron-donating groups, like the methoxy group, on the indole nucleus can profoundly impact the compound's physicochemical properties and its interaction with biological targets. chim.it
The introduction of a bromine atom can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, the position of the bromine atom can influence the electronic distribution within the indole ring, potentially affecting its binding affinity to target proteins. For instance, studies on various indole derivatives have shown that halogen substitution at positions 5 or 7 of the indole scaffold can affect their cytotoxic properties. mdpi.com
The potency and specificity of substituted indole derivatives can be compared by examining their inhibitory concentrations (e.g., IC_50 values) against various biological targets. While direct comparative data for this compound is limited, analysis of structurally related compounds provides valuable insights.
For instance, in the context of fructose (B13574) 1,6-bisphosphatase (FBPase) inhibitors, different N-substituted indoles have shown a range of potencies. nih.gov Similarly, substituted indoles have been investigated as protease-activated receptor 4 (PAR-4) antagonists, where the nature and position of substituents significantly impact potency and selectivity. nih.gov
The following table presents IC_50 values for a selection of substituted indole derivatives against different targets, illustrating the impact of substitution patterns on potency.
| Compound | Target | IC_50 |
| 1-[4-(trifluoromethyl)benzoyl]-1H-indole-5-carboxamide | FBPase | 0.991 µM |
| 1-(α-naphthalen-1-ylsulfonyl)-7-nitro-1H-indole | FBPase | 1.34 µM |
| ML354 (a substituted indole) | PAR-4 | 66 nM |
| Indole-based Schiff base 4g | α-glucosidase | 10.89 µM |
| Indole-based Schiff base 4h | α-glucosidase | 14.53 µM |
This table is for illustrative purposes to demonstrate the range of potencies observed in substituted indole derivatives. Data is compiled from various sources. nih.govnih.govmdpi.com
This comparative data underscores the principle that minor structural modifications, such as the placement of a bromo or methoxy group, can lead to significant differences in biological activity. The specific substitution pattern of this compound would therefore be expected to confer a distinct potency and selectivity profile compared to other indole derivatives. Further research is needed to fully characterize its biological activity and to understand how its unique structure contributes to its potential therapeutic applications.
Theoretical Chemistry and Spectroscopic Characterization of 6 Bromo 4 Methoxy 1h Indole
Computational Chemistry Studies
Computational chemistry provides critical insights into the behavior of molecules, predicting their electronic properties, potential biological interactions, and reactivity. These theoretical methods are essential in modern chemical research for guiding experimental work and explaining observed phenomena.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as 6-Bromo-4-methoxy-1H-indole, might bind to a macromolecular target, typically a protein. This process involves predicting the preferred orientation and conformation of the ligand within the active site of the target. The strength of the interaction is often estimated by a scoring function, which calculates a binding energy.
Despite a thorough search, no specific molecular modeling or docking simulation studies featuring this compound have been found in the available scientific literature. Such studies would be valuable to identify potential protein targets and elucidate its mechanism of action at a molecular level.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic structure and properties of a molecule. These calculations can provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Other calculated properties include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
Detailed quantum chemical calculations predicting the electronic properties of this compound are not available in the published literature.
Prediction of Biological Activity and Inactivity (Pa/Pi Values)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. The results are presented as a list of probabilities for the molecule to be active (Pa) or inactive (Pi) for each type of activity. A high Pa value suggests a high likelihood of exhibiting a particular biological function, making it a useful tool for drug discovery and lead compound identification.
A PASS analysis for this compound, including specific Pa/Pi values, has not been reported in the searched scientific databases.
Advanced Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound, which helps in determining its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For a compound like this compound, the presence of a bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
While the molecular weight of this compound is known to be 226.07 g/mol , specific experimental mass spectrometry data, including detailed fragmentation patterns, were not found in the available literature.
Table 2: Predicted Major Ions in Mass Spectrum of this compound (Note: This table is predictive and not based on published experimental data.)
| m/z Value | Ion Identity | Description |
|---|---|---|
| 225/227 | [M]⁺ | Molecular ion peak, showing bromine isotope pattern. |
| Data not available | Data not available | Loss of a methyl radical (-CH₃) from the methoxy (B1213986) group. |
| Data not available | Data not available | Loss of a bromo radical (-Br). |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum would exhibit a series of absorption bands that confirm the presence of its key structural features: the indole (B1671886) ring, the methoxy group, and the bromine substituent.
The primary functional groups and their expected vibrational frequencies are:
N-H Stretching: The indole ring contains a secondary amine (N-H) group. This bond typically produces a single, sharp absorption band in the region of 3300-3500 cm⁻¹. libretexts.org This peak is a clear indicator of the N-H moiety within the pyrrole (B145914) portion of the indole core.
Aromatic C-H Stretching: The aromatic rings (both benzene (B151609) and pyrrole) will show C-H stretching vibrations. These typically appear as a group of weaker bands just above 3000 cm⁻¹, usually in the 3020-3100 cm⁻¹ range. libretexts.org
Aliphatic C-H Stretching: The methyl group (-CH₃) of the methoxy substituent gives rise to characteristic aliphatic C-H stretching absorptions. These are expected in the range of 2850-2960 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system produce several bands of variable intensity in the 1450-1650 cm⁻¹ region.
C-O Stretching: The methoxy group is characterized by a strong C-O (ether) stretching band. For aryl ethers, this absorption is typically strong and appears in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-Br Stretching: The carbon-bromine bond vibration is found in the fingerprint region of the spectrum. Due to the heavier mass of bromine, this absorption occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.
The combination of these characteristic bands in an IR spectrum provides a molecular fingerprint, allowing for the structural confirmation of this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Indole) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3020 - 3100 |
| Aliphatic C-H (Methoxy) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1650 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1075 |
| C-Br | Stretching | 500 - 600 |
UV-Vis Spectroscopy and Methoxy Group's Influence on Absorbance
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring system is an excellent chromophore due to its conjugated π-electron system. The UV spectrum of indole itself typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring.
The methoxy group (-OCH₃) at the 4-position of the indole ring acts as a potent auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (a +R effect). This electron-donating effect increases the electron density of the indole ring, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This stabilization of the excited state relative to the ground state results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. core.ac.uk Therefore, this compound is expected to absorb at a longer wavelength (lower energy) compared to unsubstituted indole or 6-bromoindole (B116670). Studies on related brominated dimethoxyindole derivatives have shown λₘₐₓ values around 330 nm. umaine.edu The presence of the electron-donating methoxy group enhances the intensity of the absorption bands. The bromine atom, being an electron-withdrawing group through induction but also capable of some resonance donation, will also modulate the final absorption profile.
| Compound Feature | Spectroscopic Effect | Reason |
| Indole Ring | Chromophore | Conjugated π-electron system allows for π → π* electronic transitions. |
| Methoxy Group (-OCH₃) | Auxochrome | The oxygen's lone pairs delocalize into the ring, increasing conjugation. |
| Methoxy Group Effect | Bathochromic Shift (Red Shift) | Lowers the HOMO-LUMO energy gap, shifting absorbance to longer wavelengths. |
| Methoxy Group Effect | Hyperchromic Effect | Increases the probability of the electronic transition, leading to higher molar absorptivity. |
Crystallographic Structure Determination and Hirshfeld Surface Analysis
To gain deeper insight into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is employed. nih.govresearchgate.netiucr.org This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface.
A key visualization is the d_norm surface, which highlights intermolecular contacts shorter than the sum of their van der Waals radii. On a d_norm map, short contacts (indicative of strong interactions like hydrogen bonds) appear as red spots, contacts around the van der Waals separation are white, and longer contacts are blue. nih.gov
| Analysis Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, molecular conformation, and crystal system. |
| Hirshfeld Surface Analysis | Visualization and quantification of all intermolecular interactions within the crystal. |
| d_norm Surface Map | Identification of specific close contacts, such as hydrogen bonds (red areas). |
| 2D Fingerprint Plots | Quantitative percentage contribution of different types of atomic contacts (e.g., H···H, O···H, Br···H). |
Hydrogen Bonding and Crystal Packing Interactions
The supramolecular architecture of crystalline this compound would be dictated by a combination of intermolecular forces. Hydrogen bonds and other packing interactions are crucial in stabilizing the crystal lattice. iucr.org
N-H···O Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. The oxygen atom of the methoxy group on a neighboring molecule could potentially act as a hydrogen bond acceptor. However, in many indole crystal structures, the primary acceptor for the N-H donor is often another functional group or even the π-system of an adjacent ring. In related structures like 6-bromo-1H-indole-3-carboxylic acid, N-H···O hydrogen bonds connect molecules into layers. researchgate.net
π–π Stacking Interactions: The planar, electron-rich indole ring system is highly prone to forming π–π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other in an offset or slipped parallel fashion, are a major stabilizing force in the crystal packing of many indole derivatives. iucr.orgnih.gov The inter-centroid distances for such interactions are typically in the range of 3.5 to 4.0 Å. nih.gov
Halogen Bonding (Br···O): In some structures containing both bromine and oxygen, short Br···O contacts can be observed. nih.gov These interactions, classified as halogen bonds, can influence the molecular conformation and packing arrangement.
The interplay of these diverse interactions—strong N-H hydrogen bonds, weaker C-H contacts, and dispersive π–π stacking—would ultimately define the specific three-dimensional packing motif of this compound in the solid state.
Applications in Materials Science and Industrial Research
Development of Novel Materials
The chemical structure of 6-Bromo-4-methoxy-1H-indole offers several avenues for the creation of novel materials. The presence of the bromine atom at the C-6 position provides a reactive site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings. mdpi.com These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of complex molecules and polymers with specific functionalities.
The indole (B1671886) nucleus itself is an electron-rich aromatic system, which can be exploited in the design of materials with interesting photophysical and electronic properties. The methoxy (B1213986) group at the C-4 position further modulates these properties by donating electron density to the aromatic ring, which can influence the energy levels of the resulting materials. mdpi.com
Research in this area often focuses on leveraging these features to construct larger, conjugated systems. By strategically replacing the bromine atom with other molecular fragments, chemists can create oligomers and polymers with extended π-conjugation, which is a key characteristic for many advanced materials. The versatility of this compound as a synthetic intermediate is a primary driver for its investigation in the development of new functional materials. mdpi.com
Table 1: Potential Cross-Coupling Reactions for Material Synthesis
| Reaction Type | Reagent | Potential Functional Group Introduced | Potential Material Application |
| Suzuki Coupling | Arylboronic acids | Aryl groups | Organic semiconductors, Emissive materials |
| Sonogashira Coupling | Terminal alkynes | Alkynyl groups | Conjugated polymers, Molecular wires |
| Buchwald-Hartwig Amination | Amines | Amino groups | Hole-transporting materials, Dye precursors |
| Stille Coupling | Organostannanes | Various organic moieties | Functional polymers, Complex molecules |
Precursor for Dyes and Pigments in Textiles and Coatings
Historically, bromoindoles have played a significant role in the world of color. The famous ancient dye, Tyrian purple, is 6,6'-dibromoindigo, a molecule synthesized from a bromoindole precursor found in sea snails. This historical context underscores the potential of bromoindoles, including this compound, as precursors to colored compounds.
While direct evidence for the use of this compound in the synthesis of commercial dyes and pigments is not extensively documented, its chemical structure suggests potential pathways to such applications. One of the most common classes of synthetic dyes is the azo dyes, which are characterized by the -N=N- functional group. Azo dyes are typically synthesized through a diazotization reaction of an aromatic amine followed by coupling with an electron-rich coupling component. unb.caresearchgate.net
Through a synthetic transformation to introduce an amino group, this compound could be converted into a precursor for azo dyes. The final color of the dye could be tuned by the choice of the coupling partner. Furthermore, the indole moiety itself can be part of a chromophoric system, and modifications of the this compound structure could lead to novel indigoid or other heterocyclic dyes. The methoxy group can act as an auxochrome, a group that modifies the color of a chromophore.
Table 2: Potential Pathway to Azo Dyes
| Step | Reaction | Intermediate/Product | Significance |
| 1 | Amination of this compound | 6-Amino-4-methoxy-1H-indole | Creation of the necessary primary aromatic amine for diazotization. |
| 2 | Diazotization | 4-Methoxy-1H-indol-6-yl diazonium salt | Formation of the reactive diazonium ion. |
| 3 | Azo Coupling | Azo dye containing the 4-methoxy-1H-indole moiety | Synthesis of a colored compound for potential use as a dye or pigment. |
Advanced Materials for Electronics
The field of organic electronics is continually searching for new molecules with suitable electronic properties for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Indole derivatives are of interest in this area due to their electron-rich nature, which can facilitate the transport of positive charge carriers (holes).
Molecules used as hole-transporting materials in OLEDs are crucial for efficient device performance. mdpi.comrsc.org These materials need to have appropriate highest occupied molecular orbital (HOMO) energy levels to facilitate the injection of holes from the anode and transport them to the emissive layer. The ability to functionalize the this compound core through cross-coupling reactions allows for the synthesis of larger, more complex molecules with tailored electronic properties. For example, attaching triphenylamine (B166846) or carbazole (B46965) moieties, which are well-known hole-transporting groups, to the indole scaffold is a potential strategy for creating novel hole-transporting materials. mdpi.com
Furthermore, the development of organic semiconductors is a key area of research for applications in OFETs and other electronic devices. The extended π-conjugated systems that can be synthesized from this compound are characteristic of organic semiconductor materials. The investigation of such novel indole-based materials could lead to the development of new components for printed and flexible electronics. While specific device data for materials directly derived from this compound is not yet widely available, the foundational properties of the molecule make it a promising candidate for future research in this field.
Table 3: Potential Electronic Properties and Applications
| Property | Rationale | Potential Application |
| Hole-Transporting | The electron-rich indole nucleus can be functionalized with known hole-transporting groups. | Hole-Transporting Layer (HTL) in OLEDs. |
| Semiconducting | Extended π-conjugated systems can be synthesized via cross-coupling reactions. | Active layer in Organic Field-Effect Transistors (OFETs). |
| Luminescent | The aromatic indole core can be part of a larger chromophore with emissive properties. | Emissive layer in OLEDs. |
Future Directions and Research Gaps
Elucidating Full Mechanism of Action
A fundamental gap in the current understanding of 6-Bromo-4-methoxy-1H-indole is the precise molecular mechanism through which it and its derivatives exert their biological effects. While the broader class of methoxy-indoles is known to interact with a variety of targets, the specific interactions of this compound are largely undefined. chim.itnih.gov Future research must prioritize the identification of its direct molecular targets and the signaling pathways it modulates.
Key research objectives should include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify specific protein binding partners.
Pathway Analysis: Once targets are identified, downstream signaling pathways affected by the compound's binding should be investigated using transcriptomics, proteomics, and phosphoproteomics.
Structural Biology: Co-crystallization of the compound with its target proteins would provide invaluable insight into the specific molecular interactions, guiding future drug design efforts.
For instance, studies on other substituted indoles have shown that a simple shift in the position of a methoxy (B1213986) group can completely switch the mechanism of cell death from methuosis to microtubule disruption. nih.gov This highlights the critical need to avoid assumptions and perform detailed mechanistic studies for each specific isomer, including this compound.
Table 1: Proposed Research Approaches for Mechanism of Action Elucidation
| Research Approach | Technique Example | Objective |
|---|---|---|
| Target Deconvolution | Affinity Chromatography-Mass Spectrometry | Isolate and identify direct binding proteins from cell lysates. |
| Pathway Profiling | RNA-Sequencing (RNA-Seq) | Analyze changes in gene expression to understand affected cellular pathways. |
| Validation of Interaction | Isothermal Titration Calorimetry (ITC) | Quantify the binding affinity and thermodynamics of the compound-target interaction. |
| Structural Analysis | X-ray Crystallography | Determine the three-dimensional structure of the compound bound to its target protein. |
Further Exploration of Underexplored Biological Activities
The indole (B1671886) framework is associated with an extensive range of pharmacological activities, yet the full biological profile of this compound remains largely unexplored. researchgate.netchim.it Research has often focused on a narrow range of applications, such as anticancer activity, leaving many other potential therapeutic areas unexamined. nih.govresearchgate.net
Future investigations should involve broad-based screening of the compound against a diverse array of biological targets and disease models. This could unveil novel therapeutic applications previously overlooked. The presence of methoxy groups is known to enhance and diversify the reactivity and biological activity of the indole nucleus. chim.it
Table 2: Potential Biological Activities for Future Screening
| Therapeutic Area | Potential Target/Assay | Rationale |
|---|---|---|
| Neuroscience | 5-HT Receptor Binding Assays | Indole is a core structure of serotonin (B10506); derivatives often show neurological activity. |
| Infectious Diseases | Antimicrobial Minimum Inhibitory Concentration (MIC) Assays | Indole derivatives have shown potent antibacterial and antifungal properties. researchgate.net |
| Inflammation | Cyclooxygenase (COX) Enzyme Inhibition Assays | Certain indole-containing drugs, like Indomethacin, are well-known anti-inflammatory agents. |
| Virology | Anti-HIV Reverse Transcriptase Assays | Methoxy-activated indoles have been investigated for anti-HIV activity. chim.it |
| Metabolic Disorders | Antidiabetic screening models | The versatile indole scaffold has been explored for antidiabetic properties. researchgate.net |
Targeted Drug Design and Development
This compound is an ideal template for targeted drug design. The bromine atom at the C6-position is a particularly valuable functional handle, enabling a wide range of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. researchgate.net This allows for the systematic synthesis of extensive compound libraries to perform detailed Structure-Activity Relationship (SAR) studies.
Future drug design efforts should leverage this synthetic tractability to:
Optimize Potency and Selectivity: Once a validated biological target is identified (as per section 8.1), the C6-position can be modified with various aryl, heteroaryl, or alkyl groups to enhance binding affinity and selectivity.
Improve Physicochemical Properties: Modifications can be designed to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
Develop Chemical Probes: Creating derivatives with tags (e.g., biotin, fluorescent dyes) can facilitate further mechanistic studies and target validation. acs.org
The design of such libraries, guided by computational modeling and docking studies, will be instrumental in transforming this scaffold into a lead compound for a specific disease target. nih.gov
Exploration of Novel Synthetic Pathways
While classical indole syntheses are well-established, there is a continuous need for the development of more efficient, cost-effective, and environmentally sustainable synthetic routes. chim.itnih.gov Future research in the chemical synthesis of this compound and its derivatives should focus on modern synthetic methodologies.
Key areas for exploration include:
Green Chemistry Approaches: Developing syntheses that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency.
Catalytic Methods: Investigating novel transition-metal or organocatalytic methods for the construction and functionalization of the indole core to improve regioselectivity and yield. chim.it
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and reproducible synthesis, which is particularly important for later-stage drug development.
Achieving the desired regioselectivity during the synthesis and functionalization of substituted indoles is a critical challenge that novel pathways could address more effectively.
Comprehensive in vivo Studies
A significant gap in the current literature is the lack of comprehensive in vivo data for this compound. The majority of existing studies are confined to in vitro assays, which are insufficient to predict the therapeutic potential of a compound in a complex biological system. researchgate.net
To bridge the gap between promising in vitro results and clinical viability, a systematic in vivo evaluation is imperative. This should include:
Pharmacokinetic (PK) Profiling: Determining the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound in animal models. This includes assessing its bioavailability, half-life, and metabolic fate. acs.org
Pharmacodynamic (PD) Studies: Correlating the drug concentration in the body with its biological effect on the intended target to establish a dose-response relationship.
Efficacy Studies: Evaluating the therapeutic effectiveness of the compound in relevant animal models of disease (e.g., xenograft models for cancer).
Preliminary Toxicology: Assessing the safety profile of the compound to identify any potential off-target effects or toxicities at therapeutic doses.
Without these crucial in vivo studies, the true potential of this compound as a therapeutic agent cannot be realized.
Q & A
Basic: What are the standard synthetic protocols for preparing 6-Bromo-4-methoxy-1H-indole derivatives?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:
- Step 1: React 3-(2-azidoethyl)-5-bromo-1H-indole with substituted alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in a PEG-400:DMF (2:1) solvent system with CuI as a catalyst .
- Step 2: Stir the mixture for 12–24 hours at room temperature.
- Step 3: Purify via flash column chromatography (70:30 EtOAc:hexanes) to isolate the triazole-linked indole derivatives .
- Yield optimization: Adjust stoichiometry (e.g., 1.3 eq. alkyne) and solvent ratios to improve yields (~46–50%) .
Advanced: How can researchers resolve contradictions in NMR data for structurally similar this compound analogs?
Answer:
- 2D NMR techniques: Use - COSY and - HSQC to resolve overlapping signals in crowded aromatic regions (e.g., δ 6.80–7.23 ppm in CDCl) .
- Solvent effects: Compare spectra in deuterated solvents (e.g., DMSO-d vs. CDCl) to identify solvent-induced shifts .
- Impurity analysis: Use HRMS (e.g., FAB-HRMS) to detect trace byproducts (e.g., unreacted azide intermediates) .
Basic: What spectroscopic methods are critical for confirming the structure of this compound derivatives?
Answer:
- and NMR: Confirm substitution patterns (e.g., methoxy group at δ 3.72 ppm in , C-O signal at δ 55.5 ppm in ) .
- HRMS: Validate molecular ions (e.g., [M+H] at m/z 427.0757) .
- TLC: Monitor reaction progress using 70:30 EtOAc:hexanes (R = 0.22–0.30) .
Advanced: How can reaction conditions be optimized for low-yielding this compound syntheses?
Answer:
- Catalyst loading: Increase CuI from 1.0 to 1.5 eq. to accelerate cycloaddition .
- Solvent systems: Replace DMF with THF or acetonitrile to reduce side reactions (e.g., alkyne dimerization) .
- Temperature control: Perform reactions at 50–60°C to enhance regioselectivity in triazole formation .
Advanced: What strategies are recommended for refining the crystal structure of this compound derivatives using SHELXL?
Answer:
- High-resolution data: Collect data to 0.8 Å resolution to resolve bromine atom anisotropy .
- Twinning analysis: Use the TWIN/BASF commands in SHELXL to model twinned crystals (common in halogenated indoles) .
- Hydrogen bonding: Apply DFIX restraints for O–H···N interactions (e.g., methoxy group packing) .
Advanced: How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Answer:
- Positional isomerism: Compare 6-bromo vs. 7-bromo analogs to assess bromine’s electronic effects on bioactivity .
- Functional group swaps: Replace methoxy with ethoxy or fluorine to study steric/electronic contributions .
- Triazole modifications: Introduce electron-withdrawing groups (e.g., -CF) on the triazole ring to enhance binding affinity .
Basic: What purification techniques are effective for isolating this compound derivatives?
Answer:
- Flash chromatography: Use gradient elution (hexanes → EtOAc) to separate polar byproducts .
- Precipitation: Add cold water to PEG-400/DMF mixtures to precipitate crude products .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc:hexanes) for high-purity crystals .
Advanced: How should researchers address conflicting bioactivity data in this compound studies?
Answer:
- Assay validation: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Solubility testing: Use DMSO stock solutions ≤10 mM to avoid aggregation artifacts .
- Comparative studies: Benchmark against 6,7-dibromo-4-methoxyindole to evaluate bromine’s role in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
